1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
CAS No.: 67058-67-7
Cat. No.: VC8383134
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone - 67058-67-7](/images/structure/VC8383134.png)
Specification
CAS No. | 67058-67-7 |
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Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 1-(2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
Standard InChI | InChI=1S/C10H10N2O/c1-6-10(7(2)13)8-3-4-11-5-9(8)12-6/h3-5,12H,1-2H3 |
Standard InChI Key | JOMBZVBZWZYQCA-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=NC=C2)C(=O)C |
Canonical SMILES | CC1=C(C2=C(N1)C=NC=C2)C(=O)C |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. The methyl group at the 2-position and the acetyl group at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key structural features include:
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Molecular Formula: C₁₀H₁₀N₂O
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Molecular Weight: 174.20 g/mol
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IUPAC Name: 1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Spectroscopic techniques such as NMR and NMR would likely reveal distinct signals for the methyl (δ ~2.50 ppm) and acetyl (δ ~2.60 ppm for CH₃, δ ~200 ppm for C=O) groups . X-ray crystallography of analogous compounds confirms planar fused-ring systems with bond lengths consistent with aromaticity .
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous pyrrolopyridine derivatives are typically synthesized via cyclization and functionalization strategies:
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Friedel-Crafts Acylation: Reacting 2-methyl-pyrrolo[2,3-c]pyridine with acetyl chloride in the presence of Lewis acids like AlCl₃ .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings using halogenated precursors and acetyl-containing boronic esters .
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Cyclization of Propargylamines: Intramolecular cyclization of propargylamine derivatives under basic conditions .
Key challenges include regioselectivity in functionalization and purification via column chromatography (hexane/ethyl acetate gradients) .
Target | IC₅₀ (μM) | Mechanism |
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Tubulin | 0.12–0.36 | Inhibition of polymerization |
FGFR1 | 7–712 nM | ATP-binding site competition |
These analogs induce G2/M phase arrest and apoptosis in HeLa and MCF-7 cells . The acetyl group enhances binding affinity to hydrophobic pockets in target proteins .
Anti-Inflammatory Effects
Derivatives with acetyl substituents inhibit human neutrophil elastase (HNE) and reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) by >50% at 10 μM . Molecular docking suggests hydrogen bonding with catalytic residues like Asnβ349 .
Comparative Analysis with Structural Analogs
1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone
This isomer, studied in PMC literature, shows IC₅₀ values of 0.12–0.21 μM against HeLa cells via tubulin inhibition . The [2,3-c] isomer’s methyl group may enhance metabolic stability but reduce solubility compared to non-methylated analogs.
1-(Pyridin-3-yl)ethanone
Lacking the fused pyrrole ring, this simpler derivative shows negligible biological activity, underscoring the importance of the pyrrolopyridine scaffold .
Computational and Experimental Insights
Molecular Docking Studies
Docking simulations of analogous compounds reveal:
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Hydrogen bonds between the acetyl oxygen and Thrα179/Asnβ349 in tubulin .
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Hydrophobic interactions between the methyl group and Valβ318 .
ADMET Predictions
Future Directions and Applications
Drug Development
Optimizing substituents at the 2- and 3-positions could enhance potency against resistant cancers. Strategies include:
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Introducing fluorinated groups to improve blood-brain barrier penetration.
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Developing prodrugs to mitigate first-pass metabolism.
Agricultural Chemistry
Pyrrolopyridines have shown promise as fungicides. The acetyl group’s electrophilicity may disrupt fungal cell wall synthesis.
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